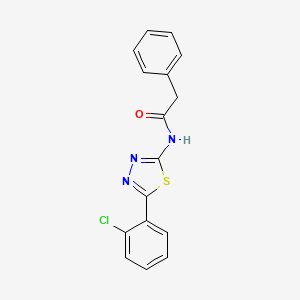
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide, also known as COTI-2, is a small molecule inhibitor of the mutant p53 protein. Mutant p53 is a common feature of many types of cancer, and COTI-2 has shown promising results in preclinical studies as a potential cancer therapy.
Mécanisme D'action
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide binds to mutant p53 and induces a conformational change that leads to the reactivation of the protein's tumor-suppressive functions. This results in the induction of apoptosis in cancer cells with mutant p53.
Biochemical and Physiological Effects:
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has been shown to have minimal toxicity in normal cells, while inducing apoptosis in cancer cells with mutant p53. In addition, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has been shown to have synergistic effects with other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is its specificity for mutant p53, which makes it a potentially effective therapy for a wide range of cancers. However, one limitation is that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
Further research is needed to determine the safety and efficacy of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide in clinical trials. In addition, future studies could investigate the potential of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide in combination with other cancer therapies, as well as its potential use in other diseases beyond cancer.
Méthodes De Synthèse
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide involves a multi-step process starting with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This intermediate is then reacted with 2-amino-4,5-dimethylthiazole to form the isothiazolidinone ring. The resulting compound is then reacted with 3-methoxyaniline to form the final product, N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide.
Applications De Recherche Scientifique
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is able to induce apoptosis in cancer cells with mutant p53, while having little effect on cells with wild-type p53. In vivo studies have shown that N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide is able to inhibit tumor growth in mouse models of cancer.
Propriétés
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-14-5-2-4-12(10-14)17(21)19-13-6-7-15(18)16(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPQZYWAKFRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)
![Methyl 4-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]butanoate](/img/structure/B2465269.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2465270.png)


![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)




![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)